1,2,4-Trimethoxyanthracene-9,10-dione
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Overview
Description
1,2,4-Trimethoxyanthracene-9,10-dione is an organic compound with the molecular formula C₁₇H₁₄O₅. It belongs to the class of anthraquinones, which are known for their diverse applications in various fields such as dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of three methoxy groups attached to the anthracene ring system, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Trimethoxyanthracene-9,10-dione can be synthesized through several methods. One common approach involves the methylation of anthraquinone derivatives. For instance, the reaction of 1,2,4-trihydroxyanthraquinone with methyl iodide in the presence of a base such as potassium carbonate can yield this compound. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale methylation reactions using dimethyl sulfate as the methylating agent. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Trimethoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dye synthesis and as intermediates in pharmaceutical manufacturing .
Scientific Research Applications
1,2,4-Trimethoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: The compound is investigated for its potential anticancer and antimicrobial properties.
Industry: It is used in the production of pigments and as an intermediate in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 1,2,4-trimethoxyanthracene-9,10-dione involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its potential anticancer applications. Additionally, the compound can generate reactive oxygen species, which contribute to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Trihydroxyanthracene-9,10-dione: Similar structure but with hydroxyl groups instead of methoxy groups.
1,2,4-Trimethoxyanthraquinone: Similar structure but lacks the dione functionality.
Uniqueness
1,2,4-Trimethoxyanthracene-9,10-dione is unique due to the presence of both methoxy groups and the dione functionality, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological molecules and in the synthesis of specialized dyes and pigments .
Properties
IUPAC Name |
1,2,4-trimethoxyanthracene-9,10-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-11-8-12(21-2)17(22-3)14-13(11)15(18)9-6-4-5-7-10(9)16(14)19/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGLYUJWEUEICT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60409232 |
Source
|
Record name | 1,2,4-trimethoxyanthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60409232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62554-73-8 |
Source
|
Record name | 1,2,4-trimethoxyanthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60409232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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